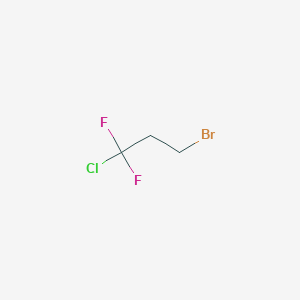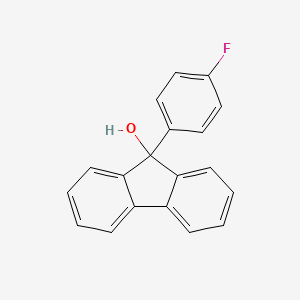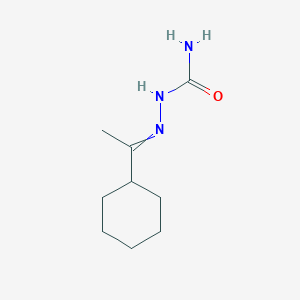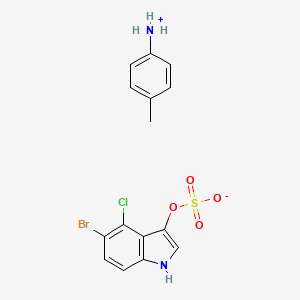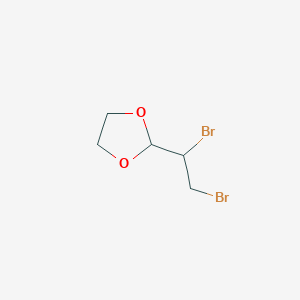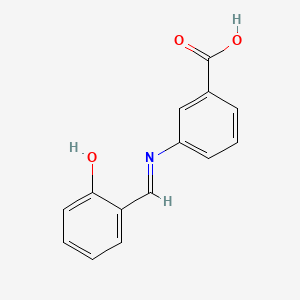
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H9Cl2FN2O2. This compound is characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as a hydrazono group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate typically involves the reaction of ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate with hydrazine derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazono compound. The reaction conditions may include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazono group can be involved in redox reactions, leading to the formation of different products.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions may vary depending on the desired product and may include different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation reactions may produce corresponding oximes or nitriles .
Scientific Research Applications
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and other hydrazono derivatives with different substituents on the phenyl ring .
Uniqueness
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9Cl2FN2O2 |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9- |
InChI Key |
NSEBPYUAPQABKY-DHDCSXOGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


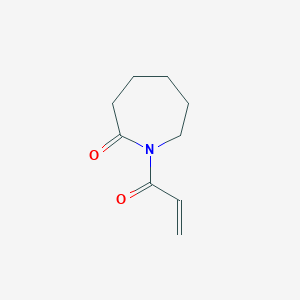
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
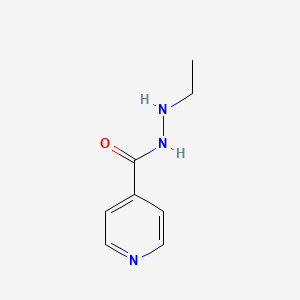

![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

